![molecular formula C18H19ClN2O2 B5713099 N-(tert-butyl)-2-[(4-chlorobenzoyl)amino]benzamide](/img/structure/B5713099.png)
N-(tert-butyl)-2-[(4-chlorobenzoyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-2-[(4-chlorobenzoyl)amino]benzamide, also known as Boc-4-Cl-BBA, is a small molecule that has gained significant attention in scientific research for its potential applications in drug discovery and development. This compound belongs to the family of benzamides and is synthesized through a multi-step process.
Mécanisme D'action
The mechanism of action of N-(tert-butyl)-2-[(4-chlorobenzoyl)amino]benzamide involves its ability to bind to specific enzymes and proteins and inhibit their activity. For example, it has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC activity, N-(tert-butyl)-2-[(4-chlorobenzoyl)amino]benzamide can alter the expression of genes involved in disease progression, leading to potential therapeutic benefits.
Biochemical and Physiological Effects
N-(tert-butyl)-2-[(4-chlorobenzoyl)amino]benzamide has been shown to have several biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the formation of beta-amyloid plaques in Alzheimer's disease, and reduce oxidative stress in Parkinson's disease. These effects are thought to be due to the compound's ability to modulate specific enzymes and proteins involved in disease progression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(tert-butyl)-2-[(4-chlorobenzoyl)amino]benzamide in lab experiments is its ability to selectively inhibit specific enzymes and proteins, making it a valuable tool for studying their function and role in disease progression. However, one limitation is that the compound may have off-target effects, leading to potential complications in experimental design and interpretation.
Orientations Futures
There are several future directions for research involving N-(tert-butyl)-2-[(4-chlorobenzoyl)amino]benzamide. One potential area of study is the development of novel therapeutic agents based on the compound's structure and mechanism of action. Another area of study is the identification of additional enzymes and proteins that are targeted by N-(tert-butyl)-2-[(4-chlorobenzoyl)amino]benzamide, leading to a better understanding of its mode of action. Finally, research could focus on the optimization of the compound's pharmacokinetic properties, such as its bioavailability and half-life, to improve its efficacy as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-(tert-butyl)-2-[(4-chlorobenzoyl)amino]benzamide involves several steps, starting from the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with 2-aminobenzonitrile in the presence of a base to form N-(4-chlorobenzoyl)-2-aminobenzonitrile. The final step involves the reaction of N-(4-chlorobenzoyl)-2-aminobenzonitrile with tert-butyl isocyanide in the presence of a catalyst to form N-(tert-butyl)-2-[(4-chlorobenzoyl)amino]benzamide.
Applications De Recherche Scientifique
N-(tert-butyl)-2-[(4-chlorobenzoyl)amino]benzamide has been extensively studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to inhibit the activity of several enzymes and proteins that are involved in disease progression, making it a promising candidate for drug development.
Propriétés
IUPAC Name |
N-tert-butyl-2-[(4-chlorobenzoyl)amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-18(2,3)21-17(23)14-6-4-5-7-15(14)20-16(22)12-8-10-13(19)11-9-12/h4-11H,1-3H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNOTRVKVOGVPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-2-{[(4-chlorophenyl)carbonyl]amino}benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.